1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE
Description
1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-adamantylphenoxy group at position 1 and a bis(2-hydroxyethyl)amino group at position 2. The adamantane moiety confers high lipophilicity and metabolic stability, while the hydrophilic bis(2-hydroxyethyl)amino group enhances aqueous solubility .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO4.ClH/c25-7-5-24(6-8-26)15-21(27)16-28-22-3-1-20(2-4-22)23-12-17-9-18(13-23)11-19(10-17)14-23;/h1-4,17-19,21,25-27H,5-16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMUSFOLRPCTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(CN(CCO)CCO)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps. One common method includes the reaction of 1-adamantanol with 4-bromophenol to form 4-(adamantan-1-yl)phenol. This intermediate is then reacted with epichlorohydrin to produce 1-[4-(adamantan-1-yl)phenoxy]-2,3-epoxypropane. Finally, the epoxy compound is treated with bis(2-hydroxyethyl)amine to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of adamantane compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain adamantane derivatives can induce apoptosis in cancer cells, as evidenced by increased activity of caspases involved in the apoptotic pathway. A specific derivative showed an IC50 value of 10.56 μM against HepG2 liver cancer cells, indicating potent cytotoxic effects .
Neuroprotective Effects
Compounds similar to 1-[4-(adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride have been investigated for their neuroprotective properties. The adamantane structure is associated with the modulation of neurotransmitter systems, which may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antiviral Activity
The adamantane derivatives have been studied for their antiviral properties, particularly against influenza viruses. The unique structure allows for interaction with viral proteins, potentially inhibiting viral replication processes. This application remains a significant area of ongoing research.
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available adamantane derivatives and phenolic compounds. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[BIS(2-HYDROXYETHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The phenoxy and bis(2-hydroxyethyl)amino groups may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The bis(2-hydroxyethyl)amino group in the target compound distinguishes it from piperidine or piperazine analogs, reducing logP values and improving solubility in polar solvents .
- Adamantane-containing derivatives universally exhibit higher metabolic stability compared to non-adamantane β-blockers like metoprolol () due to resistance to cytochrome P450 oxidation .
Pharmacological Analogs: Propanolamine-Based Drugs
Table 2: Pharmacological Profile Comparison
Key Observations :
- Unlike clinically used β-blockers, the target compound lacks a methoxy or isopropylamino group critical for β₁-selectivity, suggesting divergent pharmacology .
- The adamantane moiety may enable unique interactions with lipid-rich tissues or viral proteins (e.g., influenza M2 proton channels), though this remains speculative .
Biological Activity
The compound 1-[4-(adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Formula
- Molecular Formula : C₁₈H₃₁ClN₂O₃
- Molecular Weight : 348.91 g/mol
Structural Characteristics
The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions. The presence of a phenoxy group and a bis(2-hydroxyethyl)amino side chain enhances solubility and bioactivity.
- Antiviral Activity : Research indicates that adamantane derivatives possess antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of viral replication by interfering with the viral M2 ion channel .
- Neuroprotective Effects : Compounds containing adamantane structures have been studied for their neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells, although specific pathways remain to be elucidated .
Pharmacological Studies
A variety of studies have been conducted to assess the pharmacological properties of similar compounds:
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of adamantane derivatives, it was found that compounds similar to This compound significantly inhibited the replication of H1N1 influenza virus in vitro. The study highlighted the importance of the adamantane structure in enhancing antiviral activity.
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective properties of adamantane-based compounds revealed that treatment with the compound resulted in decreased neuronal apoptosis in models of oxidative stress. This suggests a potential therapeutic application in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
